

Cefotaxime Sodium Salt: A Technical Guide to Chemical Properties and Analysis

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Compound of Interest

Compound Name: Cefotaxima

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This document provides an in-depth guide to the core chemical properties of Cefotaxime sodium salt, a third-generation cephalosporin antibiotic. It includes quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its mechanism of action and common experimental workflows.

Core Chemical and Physical Properties

Cefotaxime sodium salt is a semi-synthetic, broad-spectrum antibiotic.^{[1][2]} Its physical and chemical characteristics are summarized below.

Property	Data
Appearance	White to pale yellow crystalline powder.[2][3]
Molecular Formula	C ₁₆ H ₁₆ N ₅ NaO ₇ S ₂ . [3][4][5]
Molecular Weight	477.45 g/mol .[3][4][5]
Melting Point	162-163 °C (with decomposition).[3][6]
UV λmax	236 nm in water.[2]
pH (10% Solution)	4.5 - 6.5.[2][7][8]
Specific Rotation [α] _D	+58° to +64° (c=1 in H ₂ O).[2][8]
pKa	Specific experimental pKa values are not readily available in cited literature. The molecule possesses a carboxylic acid group (acidic pKa) and an aminothiazole moiety (basic pKa).

Solubility Profile

Cefotaxime sodium salt is readily soluble in water but has limited solubility in most organic solvents.[3][7]

Solvent	Solubility	Temperature (°C)
Water	Soluble (up to 250 mg/mL).[9]	Ambient
PBS (pH 7.2)	Approx. 10 mg/mL.	Ambient
DMSO	Approx. 10 mg/mL.	Ambient
Ethanol	Slightly soluble.[3]	Ambient
Methanol	Soluble.[10][11]	5 - 40
Acetone	Soluble.[10][11]	5 - 40
Chloroform	Insoluble.[3]	Ambient
Dichloromethane	Measurable concentrations not found ($<10^{-4}$ g / 100 g solvent).[10][11]	5 - 40
Ethyl Acetate	Measurable concentrations not found ($<10^{-4}$ g / 100 g solvent).[10][11]	5 - 40
n-Hexane	Measurable concentrations not found ($<10^{-4}$ g / 100 g solvent).[10][11]	5 - 40

Stability Characteristics

The stability of Cefotaxime sodium is highly dependent on pH, temperature, and light exposure. It is sensitive to heat, light, and moisture.[12]

Condition	Summary of Stability
pH Stability	<p>The optimal pH range for stability in aqueous solution is approximately 4.3 to 6.2.[13] Below pH 3.4, degradation is acid-catalyzed, while above pH 6.2, it is base-catalyzed.[13]</p> <p>Degradation involves cleavage of the β-lactam ring and deacetylation.</p>
Temperature	<p>In aqueous solution (e.g., 5% dextrose or 0.9% NaCl), it is stable for ~24 hours at 24°C, ~22 days at 4°C, and >100 days at -10°C.[13] A 100 mg/mL solution is considered stable for up to 5 days at 5°C, 24 hours at 25°C, and only 2 hours at 45°C.[1][8]</p>
Light	<p>The compound is light-sensitive and should be protected from light.[12] Photodegradation can lead to isomerization and photolysis.</p>
Solid State	<p>Stable as a solid powder when protected from light and moisture. It is hygroscopic.[12] Store under inert atmosphere at 2-8°C.[2][6]</p>

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of Cefotaxime sodium salt shows characteristic absorption bands corresponding to its functional groups. The most critical band is that of the β -lactam carbonyl.

Wavenumber (cm ⁻¹)	Assignment
1825 - 1740	C=O stretch (β-Lactam ring).[14][15]
~1735	C=O stretch (Ester)
~1680	C=O stretch (Amide I)
~1610	C=N stretch (Oxime)
~1540	N-H bend (Amide II)
~3300-3400	N-H stretch (Amine/Amide)

Nuclear Magnetic Resonance (NMR) Spectroscopy

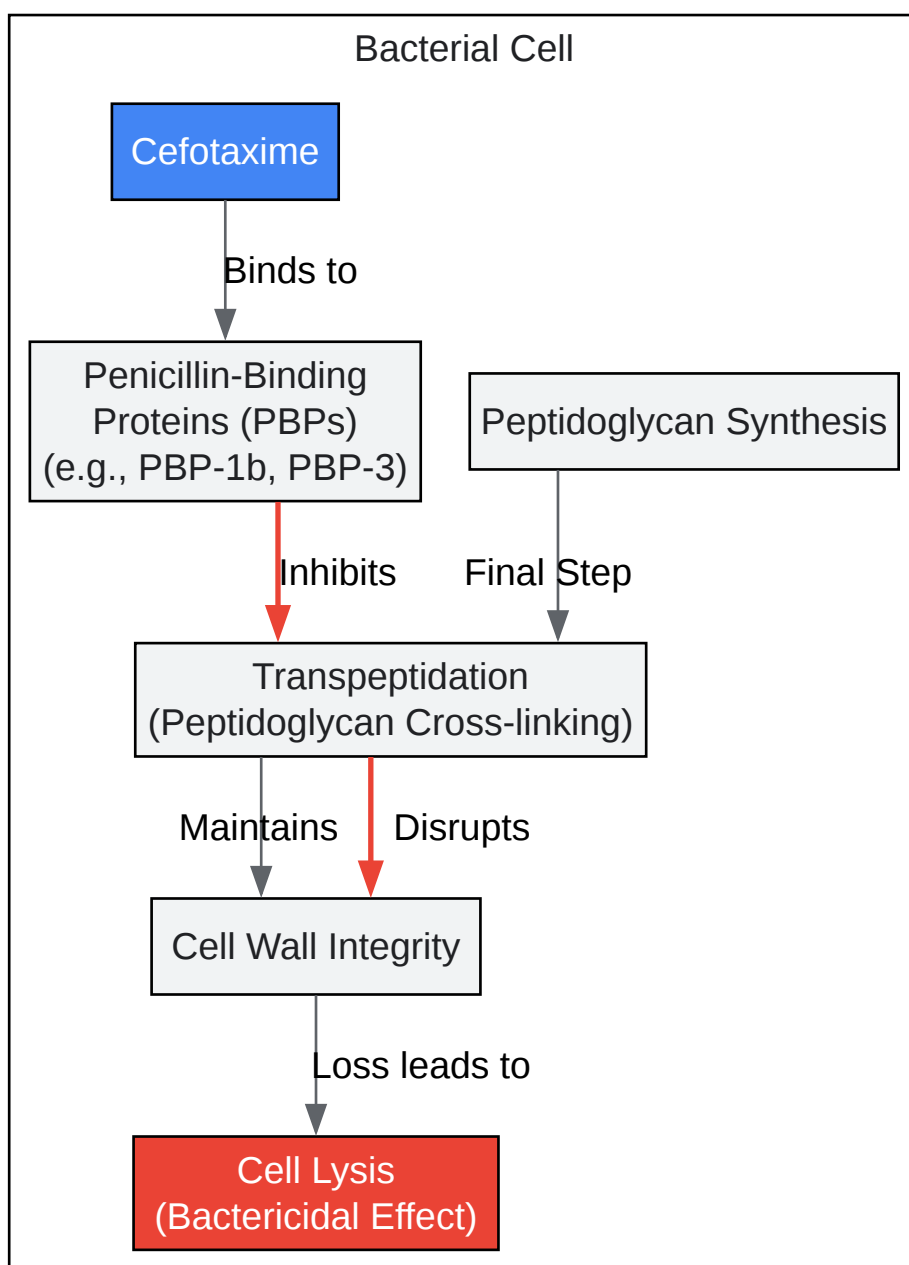
¹H NMR data provides structural confirmation of the molecule. The following shifts are reported for Cefotaxime free ligand in DMSO-d₆.

Chemical Shift (ppm)	Assignment
9.534	d, -NH (Amide)
7.459	s, -NH ₂ (Aminothiazole)
5.770	d, N-CH (β-Lactam ring, H-7)
4.956	d, CO-CH (β-Lactam ring, H-6)
4.174	s, -CH ₂ -O (Acetoxymethyl)
3.127	s, S-CH ₂ (Dihydrothiazine ring)
1.91	s, -CH ₃ (Acetyl)
1.12	s, =N-O-CH ₃ (Methoxyimino)

(Data sourced from a study analyzing the free ligand, shifts may vary slightly for the sodium salt).[3][16]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotaxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.^{[1][14][17]} The bactericidal activity results from its affinity for and inhibition of penicillin-binding proteins (PBPs).^{[1][17][18]} Cefotaxime shows a particularly high affinity for PBP-1b and PBP-3.^{[17][18]} This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the cell wall.^{[14][15]} The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.^{[14][18]} Its syn-configuration of the methoxyimino moiety confers stability against many β -lactamase enzymes, making it effective against resistant bacteria.^[14]



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Mechanism of Cefotaxime action on bacterial cell wall synthesis.

Experimental Protocols

Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a general method for determining the solubility of Cefotaxime sodium in various solvents, adapted from literature descriptions.[10][11]

- Preparation: Place an excess amount of Cefotaxime sodium salt (e.g., 2 g) into a jacketed glass vessel containing a known volume of the solvent (e.g., 150 cm³). The vessel should be protected from light.
- Equilibration: Stir the suspension at a constant speed (e.g., 250 rpm) and maintain a constant temperature using a circulating water bath. Allow the system to equilibrate for at least 45 minutes. Studies have shown concentration becomes constant after 30 minutes.[\[10\]](#)
[\[11\]](#)
- Sampling: Withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm membrane filter to remove undissolved solids.
- Quantification: Dilute the filtered sample appropriately. Determine the concentration of Cefotaxime in the filtrate using UV-Vis spectrophotometry at its λ_{max} (236 nm).
- Calculation: Calculate the solubility in units such as mg/mL or g/100 g of solvent based on the measured concentration and dilution factor. Repeat the experiment at different temperatures as required.

Protocol: Stability-Indicating HPLC Assay

This protocol describes a stability-indicating reverse-phase HPLC (RP-HPLC) method for quantifying Cefotaxime sodium and its degradation products. This is a composite method based on several validated procedures.[\[6\]](#)[\[11\]](#)[\[19\]](#)[\[20\]](#)

- Chromatographic System:
 - Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[\[6\]](#)[\[21\]](#)
 - Mobile Phase: A mixture of aqueous buffer and organic solvent. A common example is Ammonium Acetate buffer (pH 6.8) and Acetonitrile in a ratio of 85:15 (v/v).[\[6\]](#)[\[11\]](#)
 - Flow Rate: Isocratic elution at 0.8 - 1.0 mL/min.[\[6\]](#)[\[21\]](#)
 - Detection: PDA or UV detector set to 235 nm or 252 nm.[\[6\]](#)[\[19\]](#)
 - Injection Volume: 20 µL.

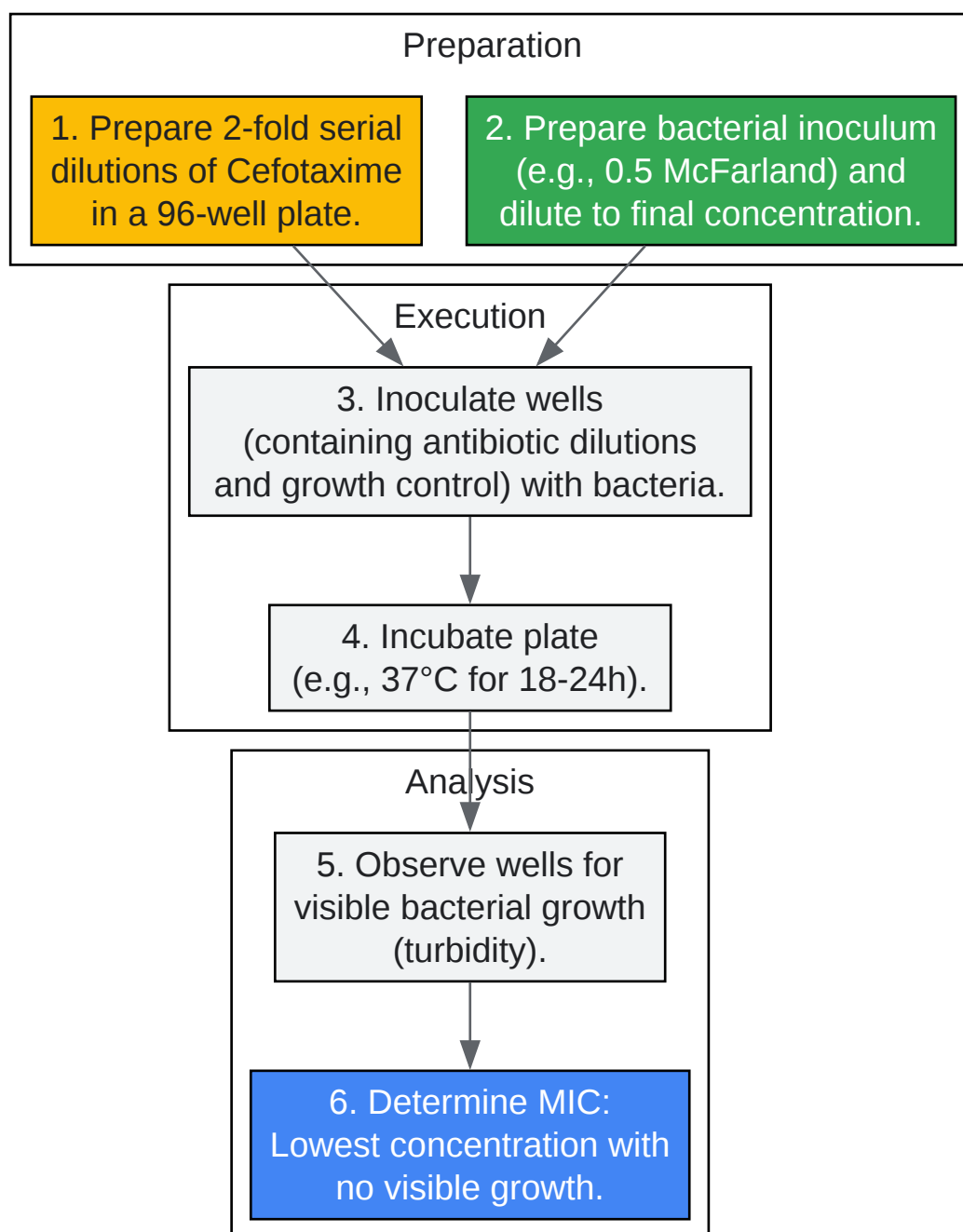
- Standard & Sample Preparation:
 - Standard Solution: Prepare a stock solution of Cefotaxime sodium reference standard in the mobile phase or water at a known concentration (e.g., 100 µg/mL). Prepare working standards by serial dilution.
 - Sample Solution: Reconstitute or dissolve the test sample (e.g., from a forced degradation study) in the mobile phase or water to achieve a concentration within the linear range of the assay.
- Forced Degradation (Specificity/Stability Testing):
 - Acid Hydrolysis: Incubate the drug solution with 0.1N HCl (e.g., for 15 minutes), then neutralize with 0.1N NaOH.[19]
 - Base Hydrolysis: Incubate the drug solution with 0.1N NaOH (e.g., for 15 minutes), then neutralize with 0.1N HCl.[19]
 - Oxidative Degradation: Treat the drug solution with 3% H₂O₂ for a set period (e.g., 15 minutes).[19]
 - Thermal Degradation: Heat the drug solution (e.g., reflux for 5 minutes) or expose the solid drug to dry heat.[19]
- Analysis: Inject the standard, sample, and degraded sample solutions into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Cefotaxime peak.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of Cefotaxime against a specific bacterial strain.[7]

- Preparation of Antibiotic Dilutions:

- In a 96-well microtiter plate, add 100 μ L of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
- Prepare a stock solution of Cefotaxime sodium in CAMHB at twice the highest desired concentration (e.g., 256 μ g/mL for a final top concentration of 128 μ g/mL).^[7]
- Add 100 μ L of this stock solution to the wells in column 1.
- Perform a two-fold serial dilution by transferring 100 μ L from column 1 to column 2, mixing thoroughly, then transferring 100 μ L from column 2 to column 3, and so on, down to column 10. Discard the final 100 μ L from column 10. Column 11 serves as a positive growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).
- Preparation of Bacterial Inoculum:
 - Grow the test bacterium overnight on an appropriate agar medium.
 - Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
 - Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5×10^5 CFU/mL in each well after inoculation.
- Inoculation and Incubation:
 - Inoculate each well (from columns 1 to 11) with the prepared bacterial suspension. The final volume in each well will be 200 μ L.
 - Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air.^[7]
- Interpretation:
 - The MIC is the lowest concentration of Cefotaxime that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density.



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Workflow for Minimum Inhibitory Concentration (MIC) determination.

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